Unveiling the Architecture of (R)-2-Amino-1,1,2-triphenylethanol: A Technical Guide to Structure Elucidation
Unveiling the Architecture of (R)-2-Amino-1,1,2-triphenylethanol: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-1,1,2-triphenylethanol, a chiral amino alcohol, holds significant interest in the fields of asymmetric synthesis and pharmaceutical development. Its three-dimensional structure is pivotal to its function as a chiral auxiliary or as a pharmacophore in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this complex molecule. While specific experimental data for (R)-2-Amino-1,1,2-triphenylethanol is not extensively available in public literature, this guide will utilize data from the closely related analogue, (1R,2S)-2-Amino-1,2-diphenylethanol, to illustrate the application of key analytical techniques.
Physicochemical Properties
A foundational aspect of structure elucidation involves the characterization of the molecule's basic physical and chemical properties. These constants provide initial confirmation of the compound's identity and purity.
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO |
| Molecular Weight | 289.37 g/mol [1][2] |
| Melting Point | 130-131 °C[1] |
| Appearance | Solid |
| CAS Number | 79868-79-4[1][] |
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for piecing together the molecular puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, while Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a molecule like (R)-2-Amino-1,1,2-triphenylethanol, one would expect to see distinct signals for the aromatic protons of the three phenyl groups, the methine proton adjacent to the amino group, the hydroxyl proton, and the amino protons. The integration of these signals would correspond to the number of protons of each type.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. For (R)-2-Amino-1,1,2-triphenylethanol, distinct signals would be expected for the carbon atoms of the phenyl rings, the carbon bearing the hydroxyl group and two phenyl groups, and the carbon bearing the amino group and one phenyl group.
Illustrative Data from Analogue: (1R,2S)-2-Amino-1,2-diphenylethanol
To demonstrate the type of data obtained, the following tables summarize the reported ¹H and ¹³C NMR spectral data for the related compound, (1R,2S)-2-Amino-1,2-diphenylethanol.
Table 1: ¹H NMR Spectral Data for (1R,2S)-2-Amino-1,2-diphenylethanol [4][5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.15-7.35 | m | 10H | Aromatic protons |
| 4.75 | d | 1H | CH-OH |
| 4.10 | d | 1H | CH-NH₂ |
| 2.50 | s (br) | 3H | OH, NH₂ |
Table 2: ¹³C NMR Spectral Data for (1R,2S)-2-Amino-1,2-diphenylethanol [5]
| Chemical Shift (ppm) | Assignment |
| 142.5, 140.8 | Quaternary aromatic carbons |
| 128.4, 128.2, 127.8, 127.5, 127.1, 126.8 | Aromatic CH carbons |
| 76.5 | CH-OH |
| 60.2 | CH-NH₂ |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For (R)-2-Amino-1,1,2-triphenylethanol, a high-resolution mass spectrum would confirm the elemental composition (C₂₀H₁₉NO). The fragmentation pattern would likely show losses of functional groups such as the amino group, the hydroxyl group, and phenyl groups, aiding in the confirmation of the overall structure.
Crystallographic Analysis for Absolute Stereochemistry
While spectroscopic methods provide the connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystal, including the absolute stereochemistry.
Single-Crystal X-ray Diffraction: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a detailed three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This is the gold standard for confirming the (R) configuration at the chiral center of 2-Amino-1,1,2-triphenylethanol.
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for structure elucidation.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.
-
Instrument Setup: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum over a relevant mass range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is typically used to obtain accurate mass measurements.
-
Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion as the precursor ion, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions.
X-ray Crystallography Protocol
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[6][7][8] The crystals should be of sufficient size and quality, free from defects.[9]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-rays.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure. The absolute configuration can be determined from the diffraction data if a heavy atom is not present by using anomalous dispersion effects.
Workflow for Structure Elucidation
The process of elucidating the structure of a novel or uncharacterized compound follows a logical progression of experiments, as illustrated in the workflow diagram below.
Caption: Workflow for the structure elucidation of (R)-2-Amino-1,1,2-triphenylethanol.
This comprehensive approach, combining spectroscopic and crystallographic techniques, provides an unambiguous determination of the chemical structure and stereochemistry of (R)-2-Amino-1,1,2-triphenylethanol, a critical step for its application in research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 129704-13-8 CAS MSDS ((S)-(-)-2-AMINO-1,1,2-TRIPHENYLETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR [m.chemicalbook.com]
- 5. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
